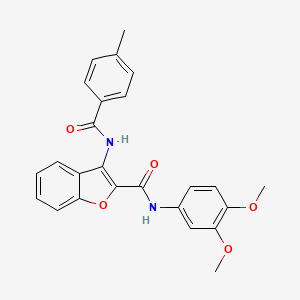
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide, also known as DMF-DMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of derivatives related to N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has been extensively studied. For instance, Hosokami et al. (1992) investigated the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine for their antiulcer activities, highlighting the chemical versatility of compounds related to the query chemical (Hosokami et al., 1992). Another study by Owton et al. (1995) focused on the synthesis of analogues of rhein with improved systemic exposure, demonstrating the chemical adaptability of these compounds for medicinal chemistry applications (Owton et al., 1995).
Biological Activities and Applications
Several studies have explored the biological activities of compounds structurally related to N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide. Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties, which indicates the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2020). Additionally, Youssef et al. (2020) investigated the antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists, suggesting their use in cancer treatment (Youssef et al., 2020).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-8-10-16(11-9-15)24(28)27-22-18-6-4-5-7-19(18)32-23(22)25(29)26-17-12-13-20(30-2)21(14-17)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEOIFGUBWPLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

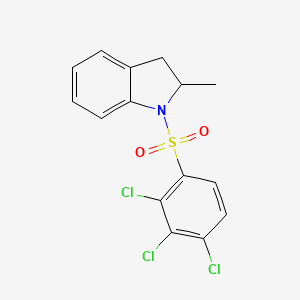
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2615073.png)

![N-{4-[5-(2-furyl)-1-(2-methylpropanoyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2615075.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea](/img/structure/B2615079.png)
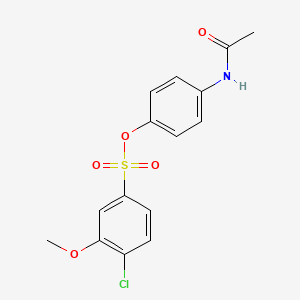

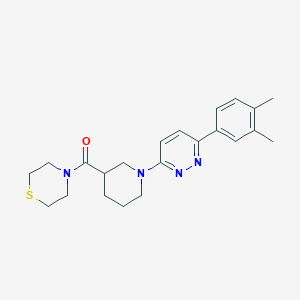
![2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615085.png)

![Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2615088.png)
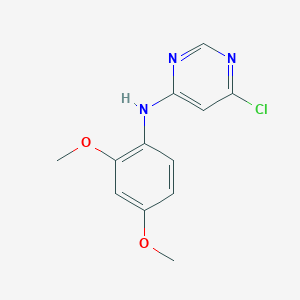
![3,4-Difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide](/img/structure/B2615092.png)